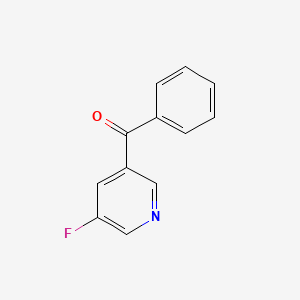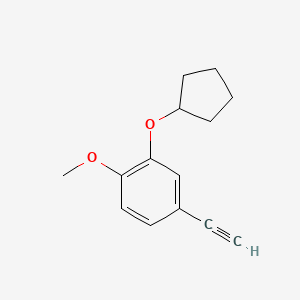
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrClF3O2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylacetic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetic acid precursor. The general steps are as follows:
Chlorination: Chlorine atoms are introduced using chlorine gas (Cl2) or other chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetics and dynamics.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chloro-5-methylphenylacetic acid
- 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid
- 4-Chloro-3-(trifluoromethyl)phenylacetic acid
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenylacetic acid structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems, making it valuable for various applications.
特性
分子式 |
C9H5BrClF3O2 |
|---|---|
分子量 |
317.48 g/mol |
IUPAC名 |
2-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrClF3O2/c10-6-2-4(3-7(15)16)1-5(8(6)11)9(12,13)14/h1-2H,3H2,(H,15,16) |
InChIキー |
XVHWGJPJNHTGBZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)



![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)

![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)
![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
